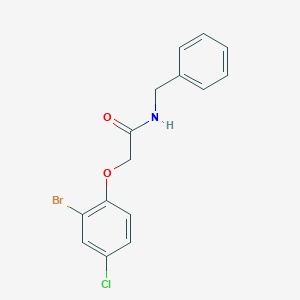
N-benzyl-2-(2-bromo-4-chlorophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-(2-bromo-4-chlorophenoxy)acetamide, also known as BCPA, is a chemical compound that has been used in scientific research for its potential as a herbicide and as a tool to study the function of certain proteins in plants. BCPA is a synthetic compound that was first synthesized in the 1970s and has since been studied extensively for its potential applications in agriculture and biotechnology.
Mécanisme D'action
The mechanism of action of N-benzyl-2-(2-bromo-4-chlorophenoxy)acetamide is not fully understood, but it is believed to act by inhibiting the function of certain proteins in plants. Specifically, N-benzyl-2-(2-bromo-4-chlorophenoxy)acetamide has been shown to inhibit the function of the auxin efflux carrier PIN proteins, which play an important role in regulating plant growth and development.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-benzyl-2-(2-bromo-4-chlorophenoxy)acetamide are not well characterized, but it is known to affect the growth and development of plants. Specifically, N-benzyl-2-(2-bromo-4-chlorophenoxy)acetamide has been shown to inhibit the growth of roots and shoots in Arabidopsis thaliana, which is consistent with its known mechanism of action.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-benzyl-2-(2-bromo-4-chlorophenoxy)acetamide in lab experiments is its relatively low cost and availability. N-benzyl-2-(2-bromo-4-chlorophenoxy)acetamide is a synthetic compound that can be easily synthesized in a lab setting, which makes it a convenient tool for studying the function of certain proteins in plants. However, one limitation of using N-benzyl-2-(2-bromo-4-chlorophenoxy)acetamide is its relatively low potency as a herbicide, which limits its use in agriculture.
Orientations Futures
There are several potential future directions for research on N-benzyl-2-(2-bromo-4-chlorophenoxy)acetamide. One area of research could focus on identifying more potent analogs of N-benzyl-2-(2-bromo-4-chlorophenoxy)acetamide that could be used as herbicides in agriculture. Another area of research could focus on identifying other proteins that are affected by N-benzyl-2-(2-bromo-4-chlorophenoxy)acetamide, which could provide insights into the function of these proteins in plants. Additionally, research could focus on developing new applications for N-benzyl-2-(2-bromo-4-chlorophenoxy)acetamide in biotechnology, such as using it as a tool to study the function of proteins in other plant species.
Méthodes De Synthèse
N-benzyl-2-(2-bromo-4-chlorophenoxy)acetamide is synthesized through a multi-step process that involves the reaction of various chemicals and reagents. The first step involves the reaction of 2-bromo-4-chlorophenol with sodium hydroxide to form 2-bromo-4-chlorophenol sodium salt. This is followed by the reaction of the sodium salt with benzyl bromide to form N-benzyl-2-(2-bromo-4-chlorophenoxy)acetamide.
Applications De Recherche Scientifique
N-benzyl-2-(2-bromo-4-chlorophenoxy)acetamide has been used extensively in scientific research as a tool to study the function of certain proteins in plants. Specifically, N-benzyl-2-(2-bromo-4-chlorophenoxy)acetamide has been used to study the function of the auxin efflux carrier PIN proteins in Arabidopsis thaliana, a model plant species. N-benzyl-2-(2-bromo-4-chlorophenoxy)acetamide has also been used as a herbicide in agriculture, although its use in this context has been limited due to its relatively low potency.
Propriétés
Nom du produit |
N-benzyl-2-(2-bromo-4-chlorophenoxy)acetamide |
|---|---|
Formule moléculaire |
C15H13BrClNO2 |
Poids moléculaire |
354.62 g/mol |
Nom IUPAC |
N-benzyl-2-(2-bromo-4-chlorophenoxy)acetamide |
InChI |
InChI=1S/C15H13BrClNO2/c16-13-8-12(17)6-7-14(13)20-10-15(19)18-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,18,19) |
Clé InChI |
QHEQDXXQNBSOAN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)COC2=C(C=C(C=C2)Cl)Br |
SMILES canonique |
C1=CC=C(C=C1)CNC(=O)COC2=C(C=C(C=C2)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-Benzyl-1-piperazinyl)carbonyl]phenyl isopropyl ether](/img/structure/B240808.png)

![N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240811.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B240812.png)



![4-[(cyclohexylcarbonyl)amino]-N-methylbenzamide](/img/structure/B240821.png)
![4-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B240822.png)
![3-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B240823.png)

![2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B240829.png)

